4-Hydroxy-3-(sulfooxy)benzoic acid
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Overview
Description
4-Hydroxy-3-(sulfooxy)benzoic acid is a chemical compound with the molecular formula C7H6O7S. It is also known as protocatechuic acid 3-O-sulfate. This compound is a derivative of benzoic acid, featuring both hydroxyl and sulfooxy functional groups. It is commonly found in various plants and has been studied for its potential biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(sulfooxy)benzoic acid typically involves the sulfonation of protocatechuic acid. This can be achieved through the reaction of protocatechuic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-(sulfooxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfooxy group can be reduced to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Conversion to 4-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-Hydroxy-3-(sulfooxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in plant metabolism and as a potential antioxidant.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(sulfooxy)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In biological systems, it may modulate enzyme activities and influence signal transduction pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the sulfooxy group, making it less soluble in water.
Protocatechuic acid: Similar structure but without the sulfooxy group.
Syringic acid: Contains methoxy groups instead of sulfooxy, leading to different chemical properties.
Uniqueness: 4-Hydroxy-3-(sulfooxy)benzoic acid is unique due to its sulfooxy group, which enhances its solubility in water and alters its reactivity compared to other benzoic acid derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Properties
CAS No. |
76496-11-2 |
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Molecular Formula |
C7H6O7S |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
4-hydroxy-3-sulfooxybenzoic acid |
InChI |
InChI=1S/C7H6O7S/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13) |
InChI Key |
GSFKEOSQCKWCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
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